molecular formula C25H23NSn B14285668 Pyridine, 4-[2-(triphenylstannyl)ethyl]- CAS No. 119210-61-6

Pyridine, 4-[2-(triphenylstannyl)ethyl]-

Cat. No.: B14285668
CAS No.: 119210-61-6
M. Wt: 456.2 g/mol
InChI Key: AKQOOVGYKIEQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[2-(triphenylstannyl)ethyl]- is an organometallic compound featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a triphenylstannyl (SnPh₃) moiety. The triphenylstannyl group confers unique reactivity and biological activity, often leveraged in biocidal applications . Key properties include high molecular weight (estimated ~531.2 g/mol) and significant steric bulk due to the three phenyl groups attached to tin .

Properties

CAS No.

119210-61-6

Molecular Formula

C25H23NSn

Molecular Weight

456.2 g/mol

IUPAC Name

triphenyl(2-pyridin-4-ylethyl)stannane

InChI

InChI=1S/C7H8N.3C6H5.Sn/c1-2-7-3-5-8-6-4-7;3*1-2-4-6-5-3-1;/h3-6H,1-2H2;3*1-5H;

InChI Key

AKQOOVGYKIEQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-(triphenylstannyl)ethyl]- typically involves the reaction of 4-vinylpyridine with triphenyltin hydride under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the triphenyltin group to the vinyl group on the pyridine ring.

Industrial Production Methods: While specific industrial production methods for Pyridine, 4-[2-(triphenylstannyl)ethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-[2-(triphenylstannyl)ethyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different organotin species.

    Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Pyridine, 4-[2-(triphenylstannyl)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity is of interest for studying its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as catalysts or stabilizers.

Mechanism of Action

The mechanism by which Pyridine, 4-[2-(triphenylstannyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylstannyl group can interact with biological molecules, potentially altering their function or activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

4-(2-(Phenylthio)ethyl)pyridine ()
  • Structure : Contains a thioether (-SPh) group instead of SnPh₃.
  • Molecular Weight : 215.31 g/mol, significantly lower than the stannyl analogue.
  • Reactivity : The sulfur atom participates in oxidation reactions, forming sulfoxides or sulfones, unlike the redox-inert SnPh₃ group.
4-[2-(Triethoxysilyl)ethyl]pyridine ()
  • Structure : Silicon-based substituent (-Si(OEt)₃) with hydrolytic reactivity.
  • Molecular Weight : 283.43 g/mol.
  • Reactivity: Triethoxysilyl groups undergo hydrolysis to form silanol, enabling surface adhesion to glass or metals.
  • Applications : Primarily in materials science for surface modification, contrasting with the biocidal focus of stannyl derivatives .
4-(2-Aminophenethyl)pyridine ()
  • Structure: Features an amino (-NH₂) group on the phenethyl chain.
  • Molecular Weight : 198.26 g/mol.
  • Properties : Higher solubility in polar solvents (0.75 g/L at 25°C) due to hydrogen bonding. Melting point: 76°C.
  • Applications : Explored for pharmacological activity, including antimicrobial and neurological applications, differing from the stannyl compound’s biocidal role .

Physicochemical and Spectroscopic Properties

Property Pyridine, 4-[2-(Triphenylstannyl)ethyl]- 4-(2-(Phenylthio)ethyl)pyridine 4-[2-(Triethoxysilyl)ethyl]pyridine 4-(2-Aminophenethyl)pyridine
Molecular Weight ~531.2 (estimated) 215.31 283.43 198.26
Melting Point Not reported Not reported Not reported 76°C
Key Functional Group SnPh₃ (organometallic) -SPh (thioether) -Si(OEt)₃ (silane) -NH₂ (amine)
Bioactivity Biocidal Synthetic intermediate Surface modification Antimicrobial/neurological
  • Spectroscopic Data :
    • NMR : The SnPh₃ group in the target compound would exhibit distinct ¹H NMR shifts (δ ~7.5–7.8 ppm for aromatic protons) and ¹¹⁹Sn NMR signals (δ ~−200 to −300 ppm), differing from sulfur or silicon analogues .
    • IR : Stannyl compounds show weak Sn-C stretching vibrations (~500 cm⁻¹), absent in sulfur/silicon derivatives .

Stability :

  • Organotin compounds are prone to oxidative degradation and regulated due to toxicity (e.g., EU restrictions), whereas silicon derivatives are more environmentally stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.